molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid

Cat. No.: B1201286
CAS No.: 63094-28-0
M. Wt: 240.21 g/mol
InChI Key: SORCQIVSPYWDSM-UHFFFAOYSA-N
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Description

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid: is a heterocyclic compound with a molecular formula of C13H8N2O3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCQIVSPYWDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212419
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63094-28-0
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture containing 4.35g (31.8 mmol) of anthranilic acid, 5.00g (31.8 mmol) of 6-chloronicotinic acid, 3ml of conc. HCl and 80ml of ethanol was heated at reflux for 21 hours. The mixture was cooled and filtered to give 3.40g (38.9%) of the expected product, mp. 323° -325° dec. The analytical sample was obtained by recrystallization from methanol-ether, mp. 323° -325° dec.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
38.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
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11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
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11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 4
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
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11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Reactant of Route 6
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Customer
Q & A

Q1: What is the mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid as an antiallergy agent?

A1: While the exact mechanism of action is not fully elucidated in the provided research, [, ] studies demonstrate that this compound exhibits potent antiallergy activity. Specifically, it has shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, a model commonly used to assess the anti-allergic potential of compounds. [, ] Further research is needed to identify the specific molecular targets and downstream effects of this compound.

Q2: How does the structure of this compound relate to its antiallergy activity?

A2: Research indicates that structural modifications of this compound can significantly impact its antiallergy activity. [, ] For instance, the introduction of a 2-methyl substituent led to enhanced potency compared to the parent compound and even surpassed the activity of established antiallergy drugs like cromolyn sodium and doxantrazole. [] This suggests a structure-activity relationship where specific substitutions on the core structure influence its interaction with biological targets and ultimately modulate its antiallergic effects.

Q3: How can this compound be quantified in biological samples?

A3: Researchers have developed both high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) methods for the accurate quantification of this compound in biological fluids. [, ] HPLC provides a sensitive approach for determining the concentration of the compound in various biological samples. [] Additionally, a highly specific RIA method has been developed, enabling direct measurement of the compound in plasma with high sensitivity and reproducibility. [] These analytical techniques facilitate pharmacokinetic studies and provide insights into the absorption, distribution, metabolism, and excretion of this antiallergy agent.

Q4: What is the bioavailability of this compound, and how does it compare to other antiallergy agents?

A4: this compound demonstrates oral activity, distinguishing it from some other antiallergy agents. [, ] Following oral administration in humans, the compound was detected in plasma, and its concentration varied with the administered dose. [] While the specific bioavailability data isn't provided in the research excerpts, its oral activity suggests promising potential for clinical use compared to drugs primarily requiring intravenous administration.

Q5: What are the future directions for research on this compound?

A5: Future research on this compound could focus on:

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